![molecular formula C18H22ClN3O2 B2920057 6-chloro-3-(3-morpholinopropyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline CAS No. 438486-41-0](/img/structure/B2920057.png)
6-chloro-3-(3-morpholinopropyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a one-pot, three-component reaction. Various aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one react in the presence of a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a mixture of H₂O and EtOH (1:1) at 50°C. The reaction yields 4-aroyl-5′-methyl-3,4-dihydro-2′H-spiro([1,3]oxazino[5,6-c]quinoline-2,3′-isoxazol)-5(6H)-one derivatives containing the spiro [1,3]oxazino[5,6-c]quinoline moiety in 82–89% yield .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring fused with an oxazino ring. The chloro substituent is attached to one of the carbon atoms, and the morpholinopropyl group extends from another carbon. The spiro configuration adds complexity to the molecule, making it an interesting scaffold for drug development .
Scientific Research Applications
Potential Synthesis of Derivatives
Compounds similar to the one have been used in the synthesis of various derivatives with potential therapeutic properties. For example, derivatives of quinoline have been synthesized and studied for their anticancer activity .
Potential Drug Target for Diseases
Some quinoline derivatives have been identified as promising drug targets for diseases due to their ability to interfere with specific biological pathways. For instance, a related compound was found to affect the ubiquinone synthesis pathway, which is considered a promising drug target .
Potential Pharmacological Properties
Quinoline derivatives have been explored for their diverse pharmacological properties, including anticancer, antiviral, and antibacterial activities .
Mechanism of Action
Research indicates that this compound inhibits the ubiquinone (UQ) synthesis pathway in Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. By inhibiting trypanosomal COQ7, a key enzyme in UQ biosynthesis, it leads to a shortage of the UQ pool. This disruption affects the respiratory chain and redox balance, ultimately exerting trypanocidal effects. Notably, it shows promise as an alternative to existing Chagas disease drugs .
properties
IUPAC Name |
6-chloro-3-(3-morpholin-4-ylpropyl)-2,4-dihydropyrido[3,2-h][1,3]benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c19-16-11-14-12-22(6-2-5-21-7-9-23-10-8-21)13-24-18(14)17-15(16)3-1-4-20-17/h1,3-4,11H,2,5-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXOCWSUNZFBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2CC3=CC(=C4C=CC=NC4=C3OC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(3-morpholin-4-ylpropyl)-2,4-dihydropyrido[3,2-h][1,3]benzoxazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2919975.png)
![N-(5-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2919976.png)
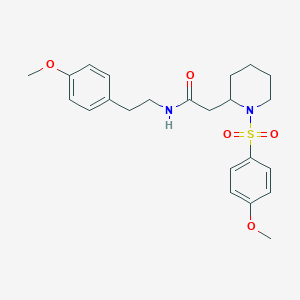
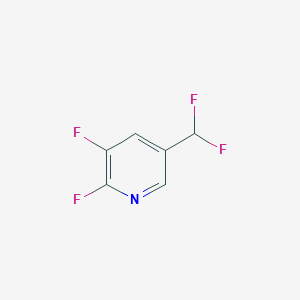
![trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol](/img/structure/B2919981.png)
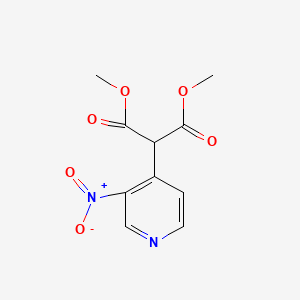
![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2919983.png)
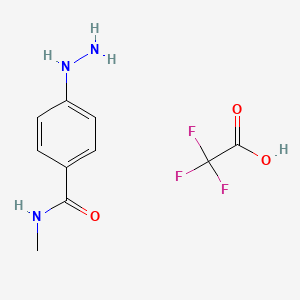
![N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919986.png)


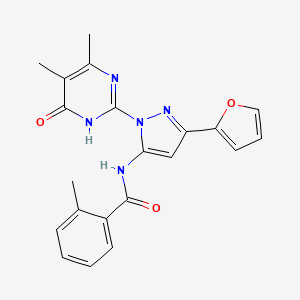
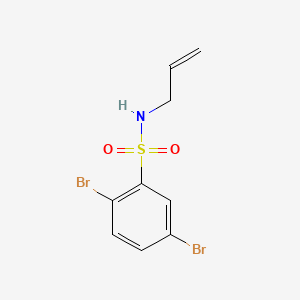
![N-(2-chlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2919997.png)